molecular formula C8H7N3O3 B6256080 3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid CAS No. 1001754-96-6

3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B6256080
CAS No.: 1001754-96-6
M. Wt: 193.16 g/mol
InChI Key: LZDRATSLKKJHRV-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylic acid
  • 1-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylic acid
  • 6-bromo-3H-imidazo[4,5-b]pyridine-3-carboxylic acid

Uniqueness

3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the carboxylic acid group at the 6-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug design .

Biological Activity

3-Methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to consolidate the available research findings regarding its biological activity, including anticancer properties and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C8H7N3O3
  • SMILES : CN1C2=C(C=C(C=N2)C(=O)O)NC1=O
  • CAS Number : 1001754-96-6

The compound's structure features a fused imidazole and pyridine ring system, which is often associated with various biological activities due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives. Although specific data on this compound is limited, related compounds in this class have demonstrated significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
    • For instance, some derivatives inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell metabolism and resistance to oxidative stress .
  • Case Studies :
    • A study involving imidazo[4,5-b]pyridine derivatives indicated that compounds with similar structural motifs exhibited IC50 values ranging from 0.01 µM to 42.30 µM against different cancer cell lines including HeLa and A549 .
    • In another investigation, derivatives showed strong correlations in anti-cancer activity with a Pearson correlation coefficient (PCC) of ~0.8 when compared to known anticancer agents .

Antimicrobial Activity

While specific antimicrobial data for this compound is scarce, related compounds have been reported to exhibit fungicidal activity. For example:

CompoundActivityReference
Imidazo[4,5-b]pyridine DerivativeFungicidal

Other Biological Activities

Research into the broader class of imidazo[4,5-b]pyridines suggests potential anti-inflammatory and analgesic effects. These activities are often attributed to their ability to modulate key signaling pathways involved in inflammation.

Research Findings Summary

Despite the limited direct studies on this compound itself, the following points summarize its potential based on related compounds:

  • Anticancer Potential : Significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis and enzyme inhibition.
  • Antimicrobial Activity : Evidence of fungicidal properties among structurally similar compounds.
  • Pharmacological Versatility : Indications of anti-inflammatory effects warrant further exploration.

Properties

CAS No.

1001754-96-6

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-11-6-5(10-8(11)14)2-4(3-9-6)7(12)13/h2-3H,1H3,(H,10,14)(H,12,13)

InChI Key

LZDRATSLKKJHRV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)O)NC1=O

Purity

95

Origin of Product

United States

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